REACTION_CXSMILES
|
[CH3:1][CH:2]1[O:6][C:5](=[O:7])[CH2:4][CH2:3]1.[Al+3].[Cl-].[Cl-].[Cl-].Cl.[O:13]([NH2:15])[CH3:14].[C:16](=O)(O)[O-].[Na+]>ClCCl>[CH3:14][O:13][N:15]([CH3:16])[C:5](=[O:7])[CH2:4][CH2:3][CH:2]([OH:6])[CH3:1] |f:1.2.3.4,5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CCC(O1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
3.1 mL
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
Cl.O(C)N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Extraction and concentration
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(CCC(C)O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 184 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |